(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid
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Overview
Description
(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler hydrocarbon structure.
Scientific Research Applications
(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the desired therapeutic or chemical effect. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(7R,8aR)-octahydroindolizine-7-carboxylic acid: A stereoisomer with similar properties but different spatial arrangement.
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Another compound with a similar ring structure but different functional groups.
Uniqueness
(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for a wide range of chemical modifications and applications. This makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQAFSIKGCGMLS-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](CCN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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